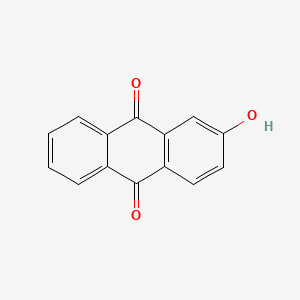

2-Hydroxyanthraquinone

Description

This compound has been reported in Galium odoratum, Rubia tinctorum, and Primulina hedyotidea with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDBEYOJCZLKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049327 | |

| Record name | 2-Hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-32-3, 27938-76-7 | |

| Record name | 2-Hydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R8351U6Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyanthraquinone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 2-Hydroxyanthraquinone. The information is curated to be a valuable resource for professionals in research, science, and drug development.

Chemical Identity and Structure

This compound, an aromatic organic compound, is a derivative of anthraquinone. Its structure consists of an anthraquinone core with a hydroxyl group substituted at the second position.

| Identifier | Value |

| IUPAC Name | 2-hydroxyanthracene-9,10-dione[1] |

| Synonyms | 2-hydroxy-9,10-anthracenedione, β-Hydroxyanthraquinone, NSC 2595[2][3] |

| CAS Number | 605-32-3[2][3] |

| Chemical Formula | C₁₄H₈O₃[2][4] |

| Molecular Weight | 224.21 g/mol [1][3] |

| SMILES | O=C1C2=C(C=CC=C2)C(=O)C3=C1C=C(O)C=C3 |

| InChI Key | GCDBEYOJCZLKMC-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Source |

| Melting Point | 314 °C (in acetic acid) | [3][5] |

| Boiling Point | 409.7 ± 14.0 °C at 760 mmHg | [5] |

| Appearance | Yellow to green-yellow solid | [3] |

| Solubility | DMF: 5 mg/mL, DMSO: 30 mg/mL | [2][3] |

| UV-Vis λmax | 246, 272 nm | [2] |

| pKa | 7.41 ± 0.20 (Predicted) | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic reactions. The primary methods involve electrophilic substitution reactions on an anthraquinone core or cycloaddition reactions to construct the tricyclic system.

Synthesis Methodologies

Friedel-Crafts Acylation: A common approach involves the Friedel-Crafts acylation of a suitably substituted benzene derivative with phthalic anhydride, followed by cyclization. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The mechanism involves the formation of an acylium ion which then attacks the aromatic ring.

Diels-Alder Reaction: The Diels-Alder reaction provides a powerful method for constructing the six-membered ring of the anthraquinone skeleton. This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. For the synthesis of hydroxyanthraquinones, a substituted naphthoquinone can act as the dienophile, reacting with a suitable diene.

A general workflow for the synthesis of this compound is outlined below.

Experimental Protocol: Purification by Recrystallization

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Glacial acetic acid

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot glacial acetic acid to dissolve the solid completely. Gentle heating may be required.

-

If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Perform a hot filtration to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. The flask can be subsequently placed in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent (e.g., cold acetic acid or a more non-polar solvent in which the compound is sparingly soluble).

-

Dry the purified crystals under vacuum.

Spectral Properties

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would exhibit signals in the aromatic region (typically δ 7-9 ppm). The protons on the hydroxyl-substituted ring will show different chemical shifts and coupling patterns compared to the protons on the unsubstituted ring due to the electronic effects of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The spectrum will show signals for the carbonyl carbons (typically δ > 180 ppm), the hydroxyl-bearing aromatic carbon, and the other aromatic carbons. A reference to the 13C NMR chemical shifts for this compound is available, though a full spectrum interpretation requires detailed analysis.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C=O Stretch: Strong absorption bands corresponding to the quinone carbonyl groups are expected in the region of 1650-1690 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A C-O stretching band for the phenol group is expected around 1200-1300 cm⁻¹.

Biological Activities and Mechanisms

This compound has been reported to exhibit a range of biological activities, making it a compound of interest in drug discovery and development.

Estrogenic Activity

This compound has been shown to possess estrogenic activity by acting as an agonist for the Estrogen Receptor Alpha (ERα).[5] Upon binding, it can induce conformational changes in the receptor, leading to the transcription of estrogen-responsive genes.

Antitumor and Immunosuppressive Activity

Studies have reported that this compound and its derivatives possess antitumor and immunosuppressive properties.[6] The antitumor activity is often evaluated by assessing the inhibition of cancer cell growth, while immunosuppressive effects can be determined by observing the impact on immune responses, such as graft survival in transplantation models.

Antibacterial Activity

This compound has demonstrated antibacterial activity against certain bacterial strains. The mechanism of action for anthraquinones as antibacterial agents can involve various targets, including inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a versatile molecule with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its potential as an estrogenic agent, an antitumor compound, and an antibacterial substance makes it a significant subject for further research and development in the fields of medicinal chemistry and pharmacology. This guide provides a foundational understanding of this compound, offering valuable data and protocols to aid in future investigations.

References

- 1. 2-AMINO-3-HYDROXYANTHRAQUINONE(117-77-1) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-(HYDROXYMETHYL)ANTHRAQUINONE(17241-59-7) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Antitumour and immunosuppressive activity of hydroxyanthraquinones and their glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Hydroxyanthraquinone (CAS 605-32-3)

This technical guide provides a comprehensive overview of this compound (CAS 605-32-3), a naturally occurring compound with notable biological activities. This document consolidates essential physicochemical data, synthesis methodologies, biological effects, and detailed experimental protocols to support ongoing research and development efforts.

Physicochemical Properties

This compound, also known as 2-hydroxy-9,10-anthracenedione, is a monohydroxyanthraquinone.[1] It is a solid at room temperature and has been identified in various plant species.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈O₃ | [3][4] |

| Molecular Weight | 224.21 g/mol | [3][4] |

| Melting Point | 314℃ (acetic acid) | [3][4] |

| Boiling Point | 409.7 ± 14.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 215.7 ± 16.6 °C | [3] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [3] |

| pKa | 7.41 ± 0.20 (Predicted) | [5] |

| LogP | 3.37 | [3] |

| Solubility | Concentration | Notes | Reference |

| DMSO | ≥ 30 mg/mL | - | [2] |

| DMF | 5 mg/mL | - | [2] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (11.15 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Clear solution) | [6] |

| In Vivo Formulation 2 | 2.5 mg/mL (11.15 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) (Suspended solution, requires ultrasound) | [6] |

Synthesis and Manufacturing

The synthesis of hydroxyanthraquinone derivatives can be achieved through various methods, including Friedel-Crafts and Diels-Alder reactions. Industrial production has historically involved the catalytic oxidation of anthracene. A patented method for synthesizing 1,2-dihydroxyanthraquinone involves heating anthraquinone with sulfite, an oxidant, and caustic soda in the presence of a phase transfer catalyst, followed by acid eduction, achieving a yield of up to 90%.[7] Another synthetic route involves the use of 2-phenoxyanthraquinone as a starting material.[8]

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

-

Antitumor and Immunosuppressive Activity : It is recognized for its antitumor and immunosuppressive properties.[3][4][6] Novel derivatives of this compound have been synthesized and evaluated for their anti-cancer activities against cell lines such as MCF-7 (human breast adenocarcinoma) and DLD-1 (human colon adenocarcinoma).[9]

-

Antibacterial Activity : The compound is active against Bacillus subtilis and Bacillus cereus with MIC values of 1.9 and 62.5 µg/ml, respectively.[2]

-

Estrogenic Activity : this compound has been shown to induce estrogen receptor α (ERα) activation in a yeast two-hybrid assay at a concentration of 19 µM.[2]

-

Regulation of Reactive Oxygen Species (ROS) : Anthraquinones are known to be involved in the regulation of ROS. The mechanism can involve hydrogen atom transfer (HAT) in non-aqueous environments or sequential proton loss electron transfer (SPLET) in aqueous solutions.[10]

A closely related compound, 2-hydroxy-3-methyl anthraquinone, has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the SIRT1/p53 signaling pathway.[3] This suggests a potential mechanism of action for this compound and its derivatives. Inhibition of SIRT1 leads to increased expression of p53, which in turn modulates the expression of apoptotic proteins such as Bcl-2 and Bax, and activates caspases 3 and 9.[6]

Caption: Proposed SIRT1/p53 signaling pathway for anthraquinone-induced apoptosis.

Toxicology and Safety

GHS Hazard Information: this compound has been classified with the following hazards:

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

-

H411: Toxic to aquatic life with long lasting effects.[1][11]

Some hydroxyanthraquinones, such as aloe-emodin and emodin, have raised concerns about potential genotoxic or carcinogenic risks. Studies on various anthraquinones have shown potential for liver toxicity.[12] Therefore, appropriate safety precautions should be taken when handling this compound.

Experimental Protocols

This protocol describes the preparation of a stock solution for in vivo experiments. It is recommended to prepare the working solution fresh on the day of use.[6]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% sodium chloride in ddH₂O)

Procedure:

-

Add each solvent one by one in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6]

-

Dissolve the this compound in the solvent mixture to a final concentration of ≥ 2.5 mg/mL.

-

If precipitation or phase separation occurs, use heat and/or sonication to aid dissolution.[6]

-

The final product should be a clear solution.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

-

Target cells (e.g., MCF-7, DLD-1)[9]

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate reader

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After incubation, add 10-20 µL of the MTT solution (5 mg/mL) to each well.[13]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[13]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

References

- 1. mdpi.com [mdpi.com]

- 2. Anthraquinone derivative exerted hormetic effect on the apoptosis in oxygen-glucose deprivation-induced PC12 cells via ERK and Akt activated Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthraquinones: Genotoxic until Proven Otherwise? A Study on a Substance-Based Medical Device to Implement Available Data for a Correct Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of anthraquinones from the roots of Pentas schimperi towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]

- 10. 2′,3′,4′-Trihydroxychalcone changes estrogen receptor α regulation of genes and breast cancer cell proliferation by a reprogramming mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2',3',4'-Trihydroxychalcone changes estrogen receptor α regulation of genes and breast cancer cell proliferation by a reprogramming mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of estrogen signaling activates the NRF2 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

Natural Sources of 2-Hydroxyanthraquinone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural plant sources of 2-Hydroxyanthraquinone, a significant secondary metabolite with a range of biological activities. The document details its primary plant families, biosynthetic origins, quantitative data, and comprehensive experimental protocols for its extraction, isolation, and quantification.

Introduction to this compound

This compound is a naturally occurring anthraquinone derivative. Anthraquinones are a class of aromatic compounds based on the anthracene skeleton and are widely distributed in the plant kingdom. These compounds are of significant interest to researchers and the pharmaceutical industry due to their diverse biological activities, including potential antitumor and immunosuppressive properties. Understanding their natural sources and biosynthesis is critical for harnessing their therapeutic potential. This guide focuses on the endogenous presence of this compound in various plant species.

Primary Natural Sources

This compound and its derivatives are predominantly found in specific plant families, most notably the Rubiaceae. These compounds can be isolated from various parts of the plant, including the roots, rhizomes, and sometimes the fruits and leaves.

Key plant species identified as natural sources include:

-

Rubiaceae Family: This is the most significant family for anthraquinone diversity.

-

Rubia tinctorum (Common Madder): The roots of this plant are a historically important source of dyes and are rich in various anthraquinones, including this compound.[1]

-

Morinda citrifolia (Noni): The roots and fruits of the Noni plant are known to contain a wide array of anthraquinone compounds.[2][3]

-

Morinda umbellata : This species is explicitly cited as a source of this compound.

-

Oldenlandia diffusa (syn. Hedyotis diffusa): A key herb in Traditional Chinese Medicine, it contains various bioactive compounds, including anthraquinones.

-

Spermacoce latifolia : The whole plant has been reported to contain this compound.[4]

-

-

Other Documented Sources:

Biosynthesis in Plants

In higher plants, anthraquinones are synthesized via two primary metabolic routes: the polyketide pathway and the shikimate pathway . The pathway utilized determines the substitution pattern on the anthraquinone core.

For the primary sources of this compound, particularly within the Rubiaceae family, the shikimate pathway (also known as the chorismate/o-succinylbenzoic acid pathway) is the operative route. A key characteristic of this pathway is that it typically results in substitution on only one of the aromatic rings, which is consistent with the structure of this compound.

The key steps of the shikimate pathway leading to the anthraquinone skeleton are:

-

Chorismic Acid from the shikimate pathway is converted to Isochorismic Acid .

-

Isochorismic acid is then condensed with α-ketoglutarate to form o-succinylbenzoic acid (OSB) .

-

OSB is activated to its Coenzyme A ester (OSB-CoA).

-

Intramolecular cyclization of OSB-CoA yields 1,4-dihydroxy-2-naphthoic acid (DHNA) , which forms two of the three rings of the anthraquinone core.

-

The third ring is formed via the addition of an isoprene unit (isopentenyl diphosphate, IPP, or dimethylallyl diphosphate, DMAPP) derived from the methylerythritol phosphate (MEP) pathway.

Caption: Shikimate pathway for anthraquinone biosynthesis in Rubiaceae.

Quantitative Data

The concentration of anthraquinones in plants can vary significantly based on factors such as genotype, age of the plant, growing conditions, and the specific plant part analyzed. The roots and rhizomes are generally the most concentrated sources.

| Plant Species | Family | Plant Part | Concentration of this compound (or related compounds) | Reference |

| Rubia species (general) | Rubiaceae | Roots | ~2% of dry weight (as di/tri-hydroxyanthraquinone glycosides) | [5] |

| Rubia tinctorum | Rubiaceae | Roots | 6.1 - 11.8 mg/g of dry root (as Alizarin, a related dihydroxyanthraquinone) | [6] |

| Morinda citrifolia | Rubiaceae | Roots | 14.6 ± 1.0 mg/g of dry root (total anthraquinones via Soxhlet) | [7] |

| Oldenlandia diffusa | Rubiaceae | Whole Plant | Contains 2-hydroxy-3-methylanthraquinone; specific concentration not detailed. | [8] |

| Morinda citrifolia | Rubiaceae | Fruit Puree (seeds removed) | No detectable amounts of anthraquinones. | [3][9] |

Note: Data for this compound is often reported as part of total anthraquinones or in relation to more abundant derivatives like Alizarin. The values should be considered indicative.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Caption: General workflow for extraction and analysis of this compound.

Protocol 1: Extraction using Soxhlet Apparatus

This method is suitable for exhaustive extraction from dried, powdered plant material.

-

Sample Preparation: Air-dry the plant roots at room temperature or in an oven at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Soxhlet Setup: Place approximately 10-20 g of the powdered plant material into a cellulose thimble. Place the thimble inside the main chamber of the Soxhlet extractor.

-

Solvent Selection: Fill a round-bottom flask with a suitable solvent. Ethanol (70-95%) or methanol are effective for extracting both aglycones and glycosides.[10] For free aglycones, less polar solvents like chloroform or ethyl acetate can be used.[11]

-

Extraction Process: Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top. Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber housing the thimble. Once the chamber is full, the solvent (now containing extracted compounds) is siphoned back into the flask.

-

Duration: Allow the extraction to run for 6-8 hours, or until the solvent in the siphon tube runs clear, indicating a complete extraction.

-

Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator under reduced pressure to yield the crude extract.

Protocol 2: Isolation by Column Chromatography

This protocol is used to purify this compound from the crude extract.

-

Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, draining the excess solvent until it is just above the silica bed.

-

Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or acetone (gradient elution). For example:

-

100% Hexane

-

Hexane:Ethyl Acetate (95:5, 90:10, 80:20, etc.)

-

100% Ethyl Acetate

-

-

Fraction Collection: Collect the eluate in separate fractions (e.g., 10-20 mL each).

-

Monitoring: Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate. Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualize under UV light (254 nm and 365 nm).

-

Pooling and Evaporation: Combine the fractions that contain the pure compound of interest (based on TLC analysis) and evaporate the solvent to obtain the isolated this compound.

Protocol 3: Quantification by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the crude plant extract (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 10 mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared sample solution. Identify the this compound peak by comparing its retention time with the standard.

-

Calculation: Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve. Calculate the final concentration in mg/g of the original plant material.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thaiscience.info [thaiscience.info]

- 8. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

The Biosynthesis of 2-Hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyanthraquinone is a naturally occurring anthraquinone derivative found in various plant species, notably in the Rubiaceae family. It serves as a key intermediate in the biosynthesis of more complex anthraquinones, a class of compounds with a wide range of biological activities, including laxative, antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of plants and microorganisms to enhance the production of these valuable secondary metabolites for pharmaceutical applications. This technical guide provides an in-depth overview of the core biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The biosynthesis of this compound in higher plants primarily follows the shikimate pathway, also known as the chorismate/o-succinylbenzoic acid (OSB) pathway.[1][2][3][4] This pathway utilizes precursors from primary metabolism to construct the characteristic tricyclic anthraquinone scaffold.

The Core Biosynthetic Pathway

The biosynthesis of this compound from primary metabolites involves a series of enzymatic reactions that can be broadly divided into three stages:

-

Formation of the Chorismate Precursor: The pathway begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). A seven-step enzymatic cascade then converts DAHP to chorismate, a key branch-point metabolite in aromatic amino acid and secondary metabolite biosynthesis.[5][6]

-

Synthesis of the o-Succinylbenzoic Acid (OSB) Intermediate: Chorismate is converted to the central intermediate, o-succinylbenzoic acid (OSB), through the action of three key enzymes:

-

Isochorismate Synthase (ICS): This enzyme catalyzes the isomerization of chorismate to isochorismate.[5][7]

-

o-Succinylbenzoate Synthase (OSBS): OSBS catalyzes the conversion of isochorismate and α-ketoglutarate to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).

-

SHCHC synthase and dehydrogenase activities then lead to the formation of OSB.

-

-

Formation of the Anthraquinone Scaffold and Hydroxylation: OSB is activated by ligation to Coenzyme A (CoA) to form OSB-CoA, a reaction catalyzed by OSB-CoA Ligase . The subsequent cyclization and aromatization reactions lead to the formation of the naphthoquinone intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA). The final steps involve prenylation and a series of cyclization and decarboxylation reactions to form the anthraquinone core. The specific enzyme responsible for the hydroxylation at the 2-position of the anthraquinone ring to yield this compound has not yet been definitively characterized in the literature. However, evidence suggests the involvement of cytochrome P450 monooxygenases in the hydroxylation of anthraquinone precursors.[8][9]

Pathway Visualization

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Isochorismate Synthase (ICS)

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference |

| Arabidopsis thaliana (AtICS1) | Chorismate | 34.3 ± 3.7 | 38.1 ± 1.5 | [5] |

| Arabidopsis thaliana (AtICS2) | Chorismate | 28.8 ± 6.9 | 17.0 ± 1.2 | [5] |

| Arabidopsis thaliana (AtICS1) | Chorismate | 41.5 | 38.7 | [6] |

| Arabidopsis thaliana (AtICS2) | Chorismate | 17.2 | 18.0 | [6] |

Table 2: Catalytic Efficiency of o-Succinylbenzoate Synthase (OSBS)

| Enzyme Source | Substrate | kcat/Km (M-1s-1) | Reference |

| Amycolatopsis | SHCHC | 2.5 x 105 |

Table 3: Kinetic Parameters of o-Succinylbenzoate-CoA Ligase

| Enzyme Source | Substrate | Km (µM) | Reference |

| Escherichia coli | OSB | 16 | |

| Escherichia coli | ATP | 73.5 | |

| Escherichia coli | CoA | 360 |

Experimental Protocols

Assay for Isochorismate Synthase (ICS) Activity

This protocol is adapted from methods used for the characterization of Arabidopsis thaliana ICS.[5][7]

Materials:

-

Purified recombinant ICS enzyme

-

Barium chorismate

-

Reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Prepare the reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 1 mM barium chorismate.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified ICS enzyme to the reaction mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of isochorismate.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 278 nm.

-

Quantification: Compare the peak area of isochorismate to a standard curve.

-

Assay for o-Succinylbenzoate Synthase (OSBS) Activity

This protocol is based on the spectrophotometric assay for OSBS.

Materials:

-

Purified recombinant OSBS enzyme

-

2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) as substrate

-

Reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2

-

Spectrophotometer capable of measuring in the UV range

Procedure:

-

Prepare the reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 5 mM MgCl2.

-

Add a known concentration of the substrate SHCHC to the reaction buffer.

-

Equilibrate the mixture to the desired assay temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified OSBS enzyme.

-

Immediately monitor the increase in absorbance at a wavelength corresponding to the formation of o-succinylbenzoate (OSB), which is typically in the UV range (e.g., 256 nm).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of OSB.

Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantification of this compound in plant extracts.[10][11][12][13][14]

Materials:

-

Plant material (e.g., dried and powdered roots of Rubia tinctorum)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid

-

This compound standard

-

HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 column

Procedure:

-

Extraction:

-

Extract a known weight of the powdered plant material with methanol using sonication or reflux.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in a known volume of methanol for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of acid (e.g., 0.1% formic acid or 1% acetic acid) to improve peak shape. A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 254 nm or 278 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

-

Experimental Workflow Visualization

Conclusion and Future Perspectives

The biosynthesis of this compound via the shikimate pathway is a well-established route in many plant species. While the early steps leading to the formation of o-succinylbenzoate are well-characterized, with kinetic data available for several key enzymes, the later stages, particularly the specific hydroxylation of the anthraquinone core at the 2-position, remain an active area of research. The identification and characterization of the putative cytochrome P450 monooxygenase responsible for this final step will be critical for a complete understanding of the pathway and for enabling the targeted engineering of anthraquinone biosynthesis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this important biosynthetic pathway and to develop strategies for the enhanced production of medicinally valuable anthraquinones.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]

- 7. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and functional characterization of CYP3002B2, a cytochrome P450 associated with amitraz and flumethrin resistance in the major bee parasite Varroa destructor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxyanthraquinone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyanthraquinone, also known as β-hydroxyanthraquinone, is a naturally occurring or synthetic anthraquinone derivative. It is a monohydroxyanthraquinone that has garnered significant interest in the scientific community due to its diverse biological activities.[1] Found in plants such as Spermacoce latifolia, it exhibits antitumor, immunosuppressive, antibacterial, and estrogenic properties.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₈O₃ | [2] |

| Molecular Weight | 224.21 g/mol | [2] |

| Appearance | Yellow to green-yellow solid | |

| Melting Point | 314 °C (in acetic acid) | [2] |

| Boiling Point | 409.7 ± 14.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 215.7 ± 16.6 °C | [2] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25 °C | [2] |

| LogP | 3.37 | [2] |

| pKa | 7.41 ± 0.20 (Predicted) |

Table 2: Solubility Data

| Solvent | Solubility | Notes | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (223.01 mM) | Sonication is recommended | [1] |

| Dimethylformamide (DMF) | 5 mg/mL (22.3 mM) | Sonication is recommended | [1] |

| In Vivo Formulation | 2 mg/mL (8.92 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. | [1] |

Table 3: Spectroscopic Data

| Technique | Wavelength (λmax) / Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference(s) |

| UV-Visible Spectroscopy | 246, 272 nm | |

| Infrared (IR) Spectroscopy | Not explicitly detailed in search results. Characteristic peaks would include O-H stretching, C=O stretching (quinone), and C=C stretching (aromatic). | |

| ¹H NMR Spectroscopy | The ¹H NMR spectrum in DMSO-d₆ shows characteristic aromatic proton signals. | |

| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum in DMSO-d₆ reveals distinct signals for the carbon atoms of the anthraquinone core. |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the characterization and evaluation of this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).

-

Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Spectroscopic Analysis

a. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable UV-transparent solvent (e.g., chloroform, ethanol, or methanol). A dilute solution is then prepared to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The spectrum of the sample solution is then recorded over a wavelength range of 200-800 nm.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (KBr Pellet Method): A few milligrams of this compound are intimately mixed and ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired to observe the chemical shifts, integration, and coupling patterns of the protons. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to show a single peak for each unique carbon atom.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound has been shown to be active against Bacillus subtilis.

Methodology (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of B. subtilis is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria and broth, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Biological Activity and Signaling Pathways

Estrogenic Activity

This compound has been reported to exhibit estrogenic activity by interacting with the estrogen receptor alpha (ERα). This interaction is thought to be mediated by hydrogen bonding and hydrophobic interactions within the ligand-binding domain of the receptor.[3] This can lead to the activation of downstream signaling pathways typically regulated by estrogens.

Workflow for Minimum Inhibitory Concentration (MIC) Assay

The following diagram illustrates the experimental workflow for determining the MIC of this compound against a bacterial strain like B. subtilis.

Conclusion

This compound is a compound with a well-defined set of physical and chemical properties and a range of interesting biological activities. This guide provides researchers and drug development professionals with essential data and standardized protocols to facilitate further investigation into its therapeutic potential. The provided diagrams offer a visual representation of its estrogenic mechanism and a practical workflow for assessing its antibacterial efficacy. Further research into the specific molecular targets and mechanisms of action will be crucial in fully elucidating the pharmacological profile of this versatile molecule.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxyanthraquinone (CAS No: 605-32-3), a naturally occurring anthraquinone derivative with potential applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation and characterization of this compound are critically dependent on modern spectroscopic techniques. The following sections present a summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below. The ¹³C NMR data was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific, tabulated ¹H and ¹³C NMR chemical shift values for this compound were not available in the provided search results. The ¹³C NMR spectrum is noted to have been recorded in DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is typically acquired using a Potassium Bromide (KBr) pellet.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| Data not available in search results |

Note: A detailed list of IR absorption peaks for this compound was not available in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity. For this compound, with a molecular weight of 224.21 g/mol , Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical technique.

Table 4: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 224 | High | [M]⁺ (Molecular Ion) |

| 196 | Moderate | [M-CO]⁺ |

| 139 | Moderate | [M-CO-C₂HO]⁺ |

Data sourced from PubChem.

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and the information available from the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation (for solid samples):

-

Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., Bruker Avance series, 300 MHz or higher) is typically used.

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

Infrared (IR) Spectroscopy

KBr Pellet Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: An FT-IR spectrometer (e.g., Bruker IFS 85) is used.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation for GC-MS:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10 µg/mL.

-

Ensure the sample is free of any particulate matter by centrifugation or filtration if necessary.

-

Transfer the solution to a 1.5 mL GC autosampler vial.

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS) is suitable for the separation of aromatic compounds.

-

Injector Temperature: Typically set to 250-300 °C.

-

Oven Program: A temperature gradient is used to elute the compound, for example, starting at 100 °C and ramping up to 300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

The Multifaceted Biological Activities of Monohydroxyanthraquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Monohydroxyanthraquinones, a class of naturally occurring or synthetic compounds characterized by a single hydroxyl group on an anthraquinone core, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, including well-studied examples like emodin, aloe-emodin, and rhein, exhibit a broad spectrum of pharmacological effects, ranging from anticancer and antimicrobial to antioxidant and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the core biological activities of monohydroxyanthraquinones, presenting quantitative data, detailed experimental protocols, and visualizations of their molecular mechanisms of action to support further research and drug development endeavors.

Anticancer Activity

Monohydroxyanthraquinones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The anticancer potential of monohydroxyanthraquinones is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Emodin | A549 (Lung Carcinoma) | > 3 µM (enhances paclitaxel activity) | [1] |

| U251 (Glioma) | Not specified, induces necroptosis | [1] | |

| K562 (Chronic Myeloid Leukemia) | Not specified, inhibits growth | [2] | |

| MCF-7 (Breast Cancer) | Not specified, influences PI3K-AKT pathway | [3] | |

| Aloe-emodin | A549 (Lung Carcinoma) | Not specified, induces apoptosis and autophagy | [4] |

| NCI-H1299 (Lung Carcinoma) | Not specified, induces apoptosis and autophagy | [4] | |

| WiDr (Colon Cancer) | Not specified, induces apoptosis | [4] | |

| DLD-1 (Colon Cancer) | Not specified, induces apoptosis | [4] | |

| U373 (Glioblastoma) | 18.59 µg/mL (at 48h) | [4] | |

| MCF-7 (Breast Carcinoma) | 16.56 µg/mL (at 48h) | [4] | |

| HT-29 (Colorectal Cancer) | 5.38 µg/mL (at 48h) | [4] | |

| MGC-803 (Gastric Cancer) | < 40 µM | [4] | |

| SGC-7901 (Gastric Cancer) | < 40 µM | [4] | |

| Rhein | A498 (Renal Cell Carcinoma) | 60 µM | [5] |

| 786-O (Renal Cell Carcinoma) | 60 µM | [5] | |

| ACHN (Renal Cell Carcinoma) | 60 µM | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the monohydroxyanthraquinone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Monohydroxyanthraquinones exert their anticancer effects by modulating critical signaling pathways.

-

PI3K/Akt Pathway: Emodin has been shown to negatively affect the PI3K/Akt signaling pathway, which is central to promoting cell survival.[6] It can inhibit the mammalian target of rapamycin (mTOR), a downstream effector of Akt, and also influence the phosphatase and tensin homolog (PTEN), a negative regulator of the PI3K/Akt pathway.[6][7] This inhibition of the PI3K/Akt pathway can lead to decreased cell proliferation and increased apoptosis.[3]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell growth and differentiation. Aloe-emodin has been observed to decrease the phosphorylation of ERK, thereby inhibiting this pathway.[4][8][9] Rhein has also been shown to inhibit the MEK/ERK pathway.[10] This inhibition can contribute to the antiproliferative effects of these compounds.

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a key role in inflammation, immunity, and cell survival. Rhein has been found to inhibit the activation of NF-κB.[5][11] This is achieved, in part, by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation and cell proliferation.

References

- 1. mdpi.com [mdpi.com]

- 2. Emodin Exerts an Antiapoptotic Effect on Human Chronic Myelocytic Leukemia K562 Cell Lines by Targeting the PTEN/PI3K-AKT Signaling Pathway and Deleting BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emodin Interferes With AKT1-Mediated DNA Damage and Decreases Resistance of Breast Cancer Cells to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emodin ameliorates myocardial fibrosis in mice by inactivating the ROS/PI3K/Akt/mTOR axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Aloe emodin decreases the ERK-dependent anticancer activity of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhein inhibits interleukin-1 beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappa B and AP-1 in chondrocytes cultured in hypoxia: a potential mechanism for its disease-modifying effect in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Endocrine Disrupting Effects of 2-Hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyanthraquinone, a derivative of anthraquinone, has been identified as a potential endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current scientific understanding of its effects on the endocrine system, with a primary focus on its estrogenic activity. While research points towards interaction with the estrogen receptor alpha (ERα), quantitative data on its potency is limited in publicly available literature. Furthermore, there is a notable absence of studies investigating its potential androgenic and thyroid-disrupting effects. This guide summarizes the available data, details relevant experimental protocols for assessing endocrine disruption, and provides visual representations of key signaling pathways and experimental workflows to support further research in this area.

Introduction

Endocrine-disrupting chemicals are exogenous substances that can interfere with the body's endocrine system, leading to adverse developmental, reproductive, neurological, and immune effects[1]. Anthraquinone derivatives, a class of compounds used in dyes and pharmaceuticals, have come under scrutiny for their potential endocrine-disrupting properties[2]. This compound is one such derivative that has been shown to exhibit estrogenic activity, primarily through its interaction with the estrogen receptor alpha (ERα)[2]. Understanding the mechanisms and potency of this interaction is crucial for assessing its potential risk to human health and the environment.

Estrogenic Activity of this compound

In vitro studies have demonstrated that this compound possesses estrogenic activity[2]. The primary mechanism of this activity is believed to be its ability to bind to and activate the estrogen receptor alpha (ERα), mimicking the action of the natural hormone, 17β-estradiol. This binding can initiate a cascade of molecular events that are normally regulated by estrogens.

Quantitative Data on Estrogenic Activity

| Compound | EC50 (μM) | Relative Potency (%) (Compared to 17β-estradiol) |

| This compound | Data not available | Data not available |

| 1,5-Dihydroxyanthraquinone | 1.52 | 0.018 |

| 1,8-Dihydroxyanthraquinone (Chrysazin) | > 100 | < 0.00028 |

| 1-Aminoanthraquinone | > 100 | < 0.00028 |

| Anthraquinone | > 100 | < 0.00028 |

| 17β-estradiol (Positive Control) | 0.00028 | 100 |

Data sourced from Li et al. (2010). Estrogenic Activity of Anthraquinone Derivatives: In Vitro and In Silico Studies. Chemical Research in Toxicology.

Androgenic and Thyroid Activity of this compound

A comprehensive literature search did not yield any specific studies on the androgenic or thyroid-disrupting effects of this compound. This represents a significant data gap in the toxicological profile of this compound. Further research is warranted to investigate its potential interactions with the androgen and thyroid hormone systems.

Signaling Pathways

Understanding the signaling pathways of the endocrine systems that this compound may disrupt is fundamental for interpreting experimental results and predicting potential adverse outcomes.

Estrogen Receptor Alpha (ERα) Signaling Pathway

The binding of an estrogenic compound, such as this compound, to ERα can trigger both genomic and non-genomic signaling pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.

Androgen Receptor (AR) Signaling Pathway

Androgenic or anti-androgenic compounds can interfere with the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor, thereby affecting the expression of androgen-responsive genes.

Thyroid Hormone Receptor (TR) Signaling Pathway

Thyroid hormone disruptors can interfere with the binding of thyroid hormones (T3 and T4) to the thyroid hormone receptor, which is typically already bound to thyroid response elements (TREs) on the DNA in the nucleus.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the endocrine-disrupting potential of chemical compounds.

Recombinant Yeast Estrogen Screen (YES) Assay

This in vitro assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, which codes for β-galactosidase).

Objective: To determine the estrogenic activity of a test compound by measuring the activation of the human estrogen receptor.

Methodology:

-

Yeast Culture: A culture of the recombinant yeast strain is grown to the mid-logarithmic phase in a suitable growth medium.

-

Assay Plate Preparation: The test compound is serially diluted in a 96-well microtiter plate. Positive (17β-estradiol) and negative (vehicle control) controls are included.

-

Incubation: The yeast culture is added to each well of the microtiter plate and incubated for a specified period (typically 18-72 hours) at 30-32°C.

-

Lysis and Substrate Addition: The yeast cells are lysed to release the β-galactosidase enzyme. A chromogenic substrate (e.g., CPRG - chlorophenol red-β-D-galactopyranoside) is added.

-

Colorimetric Reading: The plate is incubated to allow for color development, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The estrogenic activity is quantified by generating a dose-response curve and calculating the EC50 value.

E-SCREEN (Estrogen-SCREEN) Assay

This in vitro assay is based on the proliferation of the human breast cancer cell line MCF-7 in response to estrogenic substances.

Objective: To assess the estrogenic activity of a test compound by measuring the proliferation of MCF-7 cells.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a culture medium containing fetal bovine serum (FBS) and phenol red. For the assay, cells are transferred to a steroid-free medium (using charcoal-dextran treated FBS and phenol red-free medium).

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach for 24 hours.

-

Exposure: The medium is replaced with experimental medium containing serial dilutions of the test compound. Positive (17β-estradiol) and negative (vehicle control) controls are included.

-

Incubation: The cells are incubated for 6-7 days.

-

Cell Proliferation Measurement: Cell proliferation is quantified by staining the cells with a dye (e.g., sulforhodamine B) and measuring the absorbance, which is proportional to the cell number.

-

Data Analysis: A dose-response curve is generated, and the proliferative effect (PE) and EC50 are calculated.

In Vivo Uterotrophic Assay

This in vivo assay is a standardized method (OECD Test Guideline 440) to assess the estrogenic activity of a chemical in rodents.

Objective: To determine the estrogenic potential of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.

Methodology:

-

Animal Model: Immature or ovariectomized female rats are used.

-

Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control and a positive control (e.g., ethinyl estradiol) are included.

-

Necropsy: On the fourth day, approximately 24 hours after the last dose, the animals are euthanized.

-

Uterine Weight Measurement: The uterus is excised and weighed (wet and blotted weight).

-

Data Analysis: A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.

Conclusion

This compound has been identified as a compound with estrogenic activity, likely mediated through the estrogen receptor alpha. However, a significant lack of quantitative data on its potency and a complete absence of studies on its potential androgenic and thyroid-disrupting effects highlight critical areas for future research. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the endocrine-disrupting profile of this compound and other related compounds. A more complete understanding of its biological activity is essential for accurate risk assessment and informed regulatory decisions.

References

Discovery of 2-Hydroxyanthraquinone in Bacterial Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyanthraquinone is a naturally occurring anthraquinone derivative that has garnered significant interest within the scientific community due to its potential therapeutic properties. While traditionally sourced from plants, recent discoveries have identified bacteria, particularly of the Streptomyces genus, as a promising source for this bioactive compound. This technical guide provides an in-depth overview of the discovery of this compound from bacterial metabolites, focusing on its biological activities, the methodologies for its isolation and characterization, and its biosynthetic pathway.

Biological Activities of this compound